

# Elacestrant clinical trial protocols phase III EMERALD

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## Compound Focus: Elacestrant

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## EMERALD Trial Protocol Overview

The **EMERALD trial (NCT03778931)** was a pivotal, global, Phase III study designed to evaluate **elacestrant**, a novel oral Selective Estrogen Receptor Degradar (SERD), in a specific patient population with advanced breast cancer [1] [2].

- **Objective:** To compare the efficacy and safety of **elacestrant** versus standard-of-care (SOC) endocrine monotherapy in postmenopausal women and adult men with ER+/HER2- advanced breast cancer [1] [3].
- **Patient Population:** The trial enrolled 478 patients with ER+/HER2- advanced breast cancer whose disease had progressed on prior endocrine therapy. A key inclusion criterion was mandatory prior treatment with a CDK4/6 inhibitor. Patients could have received one or two prior lines of endocrine therapy and up to one prior line of chemotherapy for advanced disease [3] [4].
- **Study Design:** This was an international, multicenter, randomized, open-label, active-controlled trial. Patients were randomized on a 1:1 basis to receive either **elacestrant (400 mg orally once daily)** or the **investigator's choice of SOC**. The SOC options were fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane) [3] [4].
- **Stratification:** Randomization was stratified by three key factors:
  - ESR1 mutational status (detected in circulating tumor DNA).
  - Presence of visceral metastases.
  - Prior fulvestrant treatment [4].
- **Primary Endpoints:**

- Progression-free survival (PFS) assessed by Blinded Independent Central Review (BICR) in patients with ESR1 mutations.
- PFS in the overall intent-to-treat (ITT) population [1] [3].

## Key Efficacy Results from the EMERALD Trial

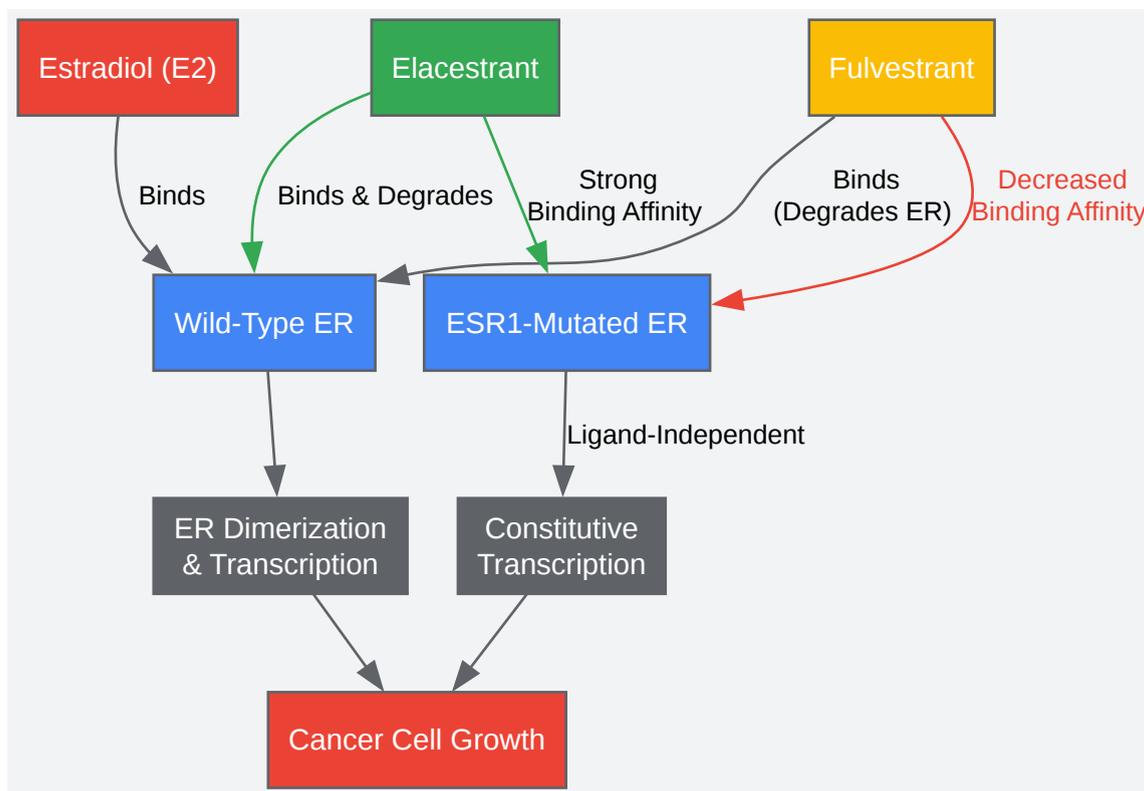
The primary results, published in the Journal of Clinical Oncology, demonstrated a statistically significant improvement in PFS with **elacestrant** [3].

**Table 1: Primary Efficacy Endpoints from the EMERALD Trial**

Population	Treatment Arm	Median PFS (months)	Hazard Ratio (HR)	P-value	12-Month PFS Rate
ESR1-mutated	Elacestrant	3.8	0.55 (95% CI: 0.39-0.77)	0.0005	26.8%
	SOC	1.9			8.2%
Overall (ITT)	Elacestrant	2.8	0.70 (95% CI: 0.55-0.88)	0.002	22.3%
	SOC	1.9			9.4%

Source: [3] [5]. SOC = Standard of Care (fulvestrant or an aromatase inhibitor).

The following diagram illustrates the mechanism of action of **elacestrant** and its advantage in the context of ESR1 mutations, a key finding from the EMERALD trial.



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Diagram Title: **Elacestrant's** Mechanism of Action and Advantage Over Fulvestrant in ESR1 Mutations

## Subgroup and Exploratory Analyses

Post-hoc analyses have been critical in identifying which patients derive the most benefit from **elacestrant**, particularly focusing on the duration of prior CDK4/6 inhibitor treatment [4] [5] [6].

**Table 2: Exploratory Analysis of PFS by Prior CDK4/6 Inhibitor Treatment Duration in ESR1-Mutated Patients**

Subgroup	Elacestrant mPFS (months)	SOC mPFS (months)	Hazard Ratio (HR)
Prior ET + CDK4/6i ≥12 months (n=159)	8.6	1.9	0.41 (95% CI: 0.26-0.63)

Subgroup	Elacestrant mPFS (months)	SOC mPFS (months)	Hazard Ratio (HR)
Prior ET + CDK4/6i $\geq$ 6 months	4.1	1.9	0.52 (95% CI: 0.36-0.74)
No Prior Chemotherapy (ESR1-mut)	5.3	1.9	Not reported

Source: [5] [6]. ET = Endocrine Therapy; mPFS = median Progression-Free Survival.

These analyses suggest that patients with ESR1 mutations who had a longer duration of benefit ( $\geq$ 12 months) from prior CDK4/6 inhibitor therapy are optimal candidates for **elacestrant** monotherapy, as they appear to have tumors that remain sensitive to endocrine manipulation [4] [6].

## Experimental Protocols and Methodologies

For researchers seeking to understand or replicate the foundational science behind **elacestrant**, here is a summary of key experimental approaches from preclinical studies.

### Protocol 1: In Vitro Antiproliferative Activity Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **elacestrant** and compare it to fulvestrant in various ER+ breast cancer cell lines [7].
- **Cell Models:** A panel of isogenic cell lines is used, including:
  - Endocrine-sensitive models (e.g., MCF7).
  - Models of acquired endocrine resistance (e.g., MCF7-LTED, Long-Term Estrogen Deprived).
  - Models with specific ESR1 mutations (e.g., Y537S, Y537C) [7].
- **Methodology:**
  - Plate cells in appropriate growth media.
  - Treat with a concentration gradient of **elacestrant**, fulvestrant, or vehicle control, in the presence or absence of estradiol (E2) to model different clinical scenarios.
  - Incubate for a predetermined period (e.g., 5-7 days).
  - Assess cell viability using a standard assay (e.g., CellTiter-Glo).
  - Calculate IC50 values using non-linear regression analysis of the dose-response curves [7].

### Protocol 2: ER Degradation and Downstream Effect Analysis

- **Objective:** To evaluate the ability of **elacestrant** to degrade the ER protein and suppress ER-mediated transcription [7].
- **Methodology:**
  - **Treatment:** Treat ER+ cell lines (e.g., MCF7) with a clinically relevant concentration of **elacestrant** (e.g., 100-300 nM), fulvestrant, or vehicle control for 18-24 hours.
  - **ER Protein Quantification:**
    - Lyse cells and perform Western Blotting to detect ER $\alpha$  protein levels.
    - Alternatively, use an InCell Western assay for quantitative high-throughput analysis.
  - **Downstream Marker Analysis:** Simultaneously probe for protein levels of classic ER-regulated genes like Progesterone Receptor (PGR) and cyclin D1 to confirm functional inhibition of the ER pathway [7].
  - **Transcriptomic Analysis:** Use RNA-seq or RT-qPCR to assess the global impact on the ER cistrome and the transcription of estrogen-regulated genes [7].

## Application Notes for Researchers and Drug Developers

- **Positioning in Treatment Sequencing:** The EMERALD trial establishes **elacestrant** as a standard-of-care option for patients with ER+/HER2-, ESR1-mutated advanced breast cancer after progression on a CDK4/6 inhibitor. The most robust benefit is observed in patients with a prior duration of CDK4/6i + ET of  $\geq 12$  months [4] [6].
- **Combination Therapy Potential:** Preclinical data support the combination of **elacestrant** with other targeted agents. Studies show that the addition of **elacestrant** to CDK4/6 inhibitors enhances the antiproliferative effect, even in models of palbociclib resistance. This provides a strong rationale for developing combination regimens, some of which are already being tested in clinical trials like ELECTRA and ELEVATE [7].
- **Managing Co-mutations:** Subgroup analysis indicates that the presence of co-mutations, particularly in PIK3CA, can attenuate the efficacy of **elacestrant** monotherapy (mPFS of 5.5 months vs. 1.9 months for SOC). This highlights the need for comprehensive genomic profiling and suggests a potential role for sequential or combination therapy with agents like PI3K inhibitors in this subset of patients [6].
- **Safety and Tolerability Profile:** **Elacestrant** demonstrated a manageable safety profile. The most common treatment-related adverse event was nausea (any grade: 35.0%, grade 3/4: 2.5%). Other notable AEs included dyslipidemia (incidence  $\sim 30\%$ ), which should be monitored. Treatment discontinuation due to AEs was 3.4% for **elacestrant** versus 0.9% for SOC [3] [5].

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